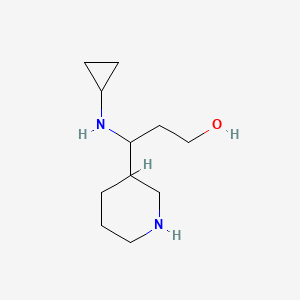
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves multi-step organic reactions. A common route might include:
Formation of the cyclopropylamine: Starting from a cyclopropyl precursor, cyclopropylamine can be synthesized through amination reactions.
Introduction of the piperidinyl group: Piperidine can be introduced via nucleophilic substitution reactions.
Coupling of the two fragments: The final step involves coupling the cyclopropylamine and piperidinyl fragments through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the amine groups, potentially converting them to secondary or tertiary amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield cyclopropyl ketones, while substitution could introduce various functional groups onto the piperidinyl ring.
科学的研究の応用
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible investigation as a candidate for drug development, particularly in targeting neurological pathways.
Industry: Utilization in the production of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropyl and piperidinyl groups could play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol: Similar structure but with a different position of the piperidinyl group.
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol: Another positional isomer.
3-(Cyclopropylamino)-3-(morpholin-4-yl)propan-1-ol: Contains a morpholine ring instead of piperidine.
Uniqueness
The unique combination of cyclopropyl and piperidinyl groups in 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol may confer distinct biological properties, such as enhanced binding to specific receptors or enzymes, compared to its analogs.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
3-(cyclopropylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-7-5-11(13-10-3-4-10)9-2-1-6-12-8-9/h9-14H,1-8H2 |
InChIキー |
YCKGHLZNCIPWRF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(CCO)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















